molecular formula C12H8BrFMg B13417669 3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M THF

3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M THF

Cat. No.: B13417669
M. Wt: 275.40 g/mol
InChI Key: GZJRKYIZBZOKJC-UHFFFAOYSA-M
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Description

3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound features a fluorinated phenyl group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the reaction of 4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:

4-Fluorobromobenzene+Magnesium3-(4-Fluorophenyl)phenylmagnesium bromide\text{4-Fluorobromobenzene} + \text{Magnesium} \rightarrow \text{3-(4-Fluorophenyl)phenylmagnesium bromide} 4-Fluorobromobenzene+Magnesium→3-(4-Fluorophenyl)phenylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of Grignard reagents like 3-(4-Fluorophenyl)phenylmagnesium bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms new carbon-carbon bonds in the presence of catalysts.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Aryl Compounds: Result from coupling reactions with aryl halides.

Scientific Research Applications

3-(4-Fluorophenyl)phenylmagnesium bromide is used in various scientific research applications:

    Chemistry: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Used in the synthesis of biologically active molecules.

    Medicine: Involved in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylmagnesium bromide
  • 3-Fluorophenylmagnesium bromide
  • (4-(Trifluoromethyl)phenyl)magnesium bromide

Uniqueness

3-(4-Fluorophenyl)phenylmagnesium bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluorine atom can also affect the compound’s stability and its interactions with other molecules.

Properties

Molecular Formula

C12H8BrFMg

Molecular Weight

275.40 g/mol

IUPAC Name

magnesium;1-fluoro-4-phenylbenzene;bromide

InChI

InChI=1S/C12H8F.BrH.Mg/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1

InChI Key

GZJRKYIZBZOKJC-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)C2=CC=C(C=C2)F.[Mg+2].[Br-]

Origin of Product

United States

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